

Spectroscopic Data of 4-Amino-n,2-dimethylbenzamide: An In-depth Technical Guide

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Compound of Interest

Compound Name:	4-Amino-n,2-dimethylbenzamide
CAS No.:	912838-54-1
Cat. No.:	B1399046

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Introduction

4-Amino-n,2-dimethylbenzamide is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its effective utilization and development. This technical guide provides a comprehensive analysis of the spectroscopic data of **4-Amino-n,2-dimethylbenzamide**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As empirical data for this specific molecule is not readily available in public databases, this guide will leverage established principles of spectroscopy and data from analogous compounds to predict and interpret its spectral characteristics. This approach, rooted in a deep understanding of structure-spectra correlations, offers a robust framework for researchers, scientists, and drug development professionals.

Molecular Structure and Key Features

The structure of **4-Amino-n,2-dimethylbenzamide** incorporates several key functional groups that will manifest distinctively in its spectra: a 1,2,4-trisubstituted benzene ring, a secondary

amide, a primary aromatic amine, and two methyl groups in different chemical environments.

Caption: Molecular structure of **4-Amino-n,2-dimethylbenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[1] The predicted ^1H and ^{13}C NMR spectra of **4-Amino-n,2-dimethylbenzamide** are detailed below.

^1H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.5	d	1H	Ar-H (H6)	Deshielded by the adjacent carbonyl group.
~6.7	dd	1H	Ar-H (H5)	Influenced by the ortho amino group and meta to the amide.
~6.6	d	1H	Ar-H (H3)	Shielded by the para amino group.
~6.0	br s	1H	N-H (amide)	Broad signal due to quadrupolar relaxation and exchange.
~4.0	br s	2H	NH ₂ (amino)	Broad signal due to exchange with solvent protons.
~2.9	d	3H	N-CH ₃	Doublet due to coupling with the amide N-H.
~2.4	s	3H	Ar-CH ₃	Singlet in the typical region for a methyl group on a benzene ring.

Interpretation:

- Aromatic Region: The three aromatic protons will appear as distinct signals due to the substitution pattern. The proton ortho to the carbonyl group (H6) is expected to be the most

downfield. The protons ortho and meta to the strongly electron-donating amino group will be shifted upfield.[2]

- Amide and Amine Protons: The amide (N-H) and amine (NH₂) protons are expected to be broad and their chemical shifts can be highly dependent on solvent and concentration. The amide proton will likely show coupling to the N-methyl protons.
- Methyl Groups: The two methyl groups are in different environments. The N-methyl group will appear as a doublet coupled to the amide proton, while the aromatic methyl group will be a singlet. The presence of the ortho-methyl group may cause steric hindrance, potentially leading to restricted rotation around the C-N amide bond and broadening of the N-methyl signal at room temperature.[3]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment	Rationale
~170	C=O (amide)	Typical chemical shift for a benzamide carbonyl carbon.
~150	C4 (C-NH ₂)	Strongly deshielded by the attached nitrogen atom.
~138	C2 (C-CH ₃)	Quaternary carbon attached to the methyl group.
~132	C1 (C-C=O)	Quaternary carbon attached to the amide group.
~129	C6	Aromatic CH.
~115	C5	Aromatic CH, shielded by the amino group.
~113	C3	Aromatic CH, shielded by the amino group.
~27	N-CH ₃	Typical shift for a methyl group attached to a nitrogen.
~19	Ar-CH ₃	Typical shift for a methyl group on an aromatic ring.

Interpretation:

- **Carbonyl Carbon:** The amide carbonyl carbon will be the most downfield signal.
- **Aromatic Carbons:** The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the amino group (C4) will be significantly deshielded. The carbons ortho and para to the amino group will be shielded.^[4]
- **Methyl Carbons:** The N-methyl and aromatic methyl carbons will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
3450-3300	Medium, sharp (doublet)	N-H stretch (primary amine)	Asymmetric and symmetric stretching of the NH ₂ group.[5]
~3300	Medium	N-H stretch (secondary amide)	Characteristic stretching vibration of the N-H bond in a secondary amide.
3050-3000	Medium	C-H stretch (aromatic)	Stretching of C-H bonds on the benzene ring.
2950-2850	Medium	C-H stretch (aliphatic)	Stretching of C-H bonds in the methyl groups.
~1640	Strong	C=O stretch (Amide I band)	Characteristic strong absorption for the carbonyl group in a secondary amide.
~1560	Strong	N-H bend (Amide II band)	Bending vibration of the N-H bond coupled with C-N stretching in the secondary amide.
1620-1580	Medium	N-H bend (primary amine)	Scissoring vibration of the NH ₂ group.
1600, 1475	Medium	C=C stretch (aromatic)	Skeletal vibrations of the benzene ring.
~1290	Medium	C-N stretch (amide)	Stretching of the carbon-nitrogen bond in the amide.
~1250	Strong	C-N stretch (aromatic amine)	Stretching of the carbon-nitrogen bond

of the aromatic amine.

850-800

Strong

C-H out-of-plane bend

Bending vibration characteristic of 1,2,4-trisubstituted benzene rings.

Interpretation:

The IR spectrum will be dominated by the strong C=O stretching of the amide (Amide I band) and the N-H bending of the amide (Amide II band). The presence of the primary amine will be confirmed by the characteristic doublet in the N-H stretching region. The substitution pattern on the aromatic ring can be inferred from the C-H out-of-plane bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. For **4-Amino-n,2-dimethylbenzamide**, Electron Ionization (EI) would be a suitable technique.

Predicted Mass Spectrometry Data (EI)

- Molecular Ion (M^+): $m/z = 178$. The molecular ion peak is expected to be reasonably intense.
- Key Fragmentation Pathways:
 - α -Cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring is a common fragmentation pathway for benzamides. This would lead to a fragment at $m/z = 134$ ($M - C_2H_4N$)⁺ and a fragment corresponding to the benzoyl cation at $m/z = 120$ ($M - NHCH_3$)⁺.
 - Loss of the N-methyl group: Loss of the methyl group from the amide nitrogen would result in a fragment at $m/z = 163$ ($M - CH_3$)⁺.
 - McLafferty Rearrangement: While not a classic McLafferty system, intramolecular hydrogen rearrangement followed by cleavage could occur.

- o Cleavage of the amide bond: Cleavage of the C-N bond of the amide can lead to the formation of the 4-amino-2-methylbenzoyl cation at $m/z = 148$.



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Caption: Predicted key fragmentation pathways for **4-Amino-n,2-dimethylbenzamide** in EI-MS.

Experimental Protocols

To obtain high-quality spectroscopic data, rigorous and standardized experimental protocols are essential.

NMR Sample Preparation

- Sample Weighing: Accurately weigh 5-10 mg of **4-Amino-n,2-dimethylbenzamide** for ^1H NMR and 20-50 mg for ^{13}C NMR.[6][7]
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl_3 , DMSO-d_6).
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]
- Capping and Labeling: Securely cap the NMR tube and label it clearly.

FTIR Sample Preparation (KBr Pellet Method)

- Grinding: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[8]
- Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and gently mix with the sample.[8]
- Pellet Pressing: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Analysis: Carefully remove the KBr pellet from the press and place it in the sample holder of the FTIR spectrometer.

Mass Spectrometry (Electron Ionization - Direct Insertion Probe)

- Sample Loading: Place a small amount of the solid sample (micrograms to a few milligrams) into a clean glass capillary tube.
- Probe Insertion: Insert the capillary tube into the direct insertion probe of the mass spectrometer.
- Analysis: Insert the probe into the ion source of the mass spectrometer. The sample will be heated under vacuum, causing it to vaporize and enter the ionization chamber where it is bombarded with electrons (typically at 70 eV).[9]

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of **4-Amino-n,2-dimethylbenzamide**. By leveraging the established principles of spectroscopic interpretation and data from analogous structures, a comprehensive spectral profile has been constructed. The provided experimental protocols offer a framework for obtaining high-quality data. This guide serves as a valuable resource for researchers in the structural characterization and further development of this and related compounds.

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